Enhanced Lipophilicity (LogP) of N-Methyl-2-(trifluoromethoxy)aniline vs. Unsubstituted N-Methylaniline
The target compound exhibits significantly higher lipophilicity compared to the non-fluorinated parent scaffold, N-methylaniline. This is a direct consequence of the trifluoromethoxy group's unique electronic properties [1]. The quantified difference in calculated LogP values demonstrates a dramatic shift in partition coefficient that is critical for membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 |
| Comparator Or Baseline | N-methylaniline, LogP = 1.66 |
| Quantified Difference | ΔLogP = +1.22 |
| Conditions | Calculated property (JChem for target; experimental/calculated value for comparator) |
Why This Matters
The 1.22 unit increase in LogP substantially enhances the compound's ability to cross biological membranes, making it a more suitable building block for cell-permeable drug candidates.
- [1] Chembase. (n.d.). N-methyl-2-(trifluoromethoxy)aniline: Calculated Properties. Retrieved February 18, 2026. View Source
- [2] PubChem. (n.d.). N-methylaniline. National Center for Biotechnology Information. Retrieved February 18, 2026. View Source
